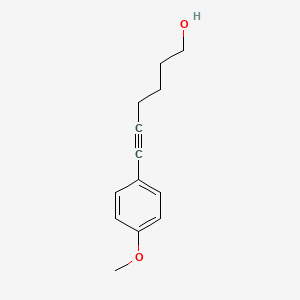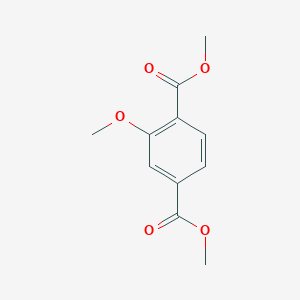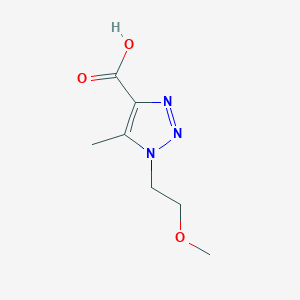![molecular formula C17H27NO3Si B8583981 benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate](/img/structure/B8583981.png)
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H27NO3Si It is characterized by the presence of an azetidine ring, a benzyl group, and a tert-butyldimethylsilyl (TBS) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . The presence of the TBS protecting group allows for selective reactions at specific sites within the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as methylene chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The TBS protecting group plays a crucial role in stabilizing the molecule and allowing for selective reactions at desired sites . The azetidine ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
- 3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine
Uniqueness
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate is unique due to the combination of its azetidine ring and the TBS protecting group. This combination provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H27NO3Si |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C17H27NO3Si/c1-17(2,3)22(4,5)21-15-11-18(12-15)16(19)20-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
Clave InChI |
CWGNHRHKWPAPHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B8583986.png)



![3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B8584008.png)

